N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C17H20Cl2N4O and its molecular weight is 367.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.1014167 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
A study by El-Sawy et al. (2013) on the synthesis of various N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which react with urea among other compounds, reveals significant antimicrobial activity against Salmonella typhimurium. Furthermore, these compounds were tested for in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, showing high activity compared to the reference drug doxorubicin El-Sawy et al., 2013.
Plant Biology
In the realm of plant biology, urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) exhibit cytokinin-like activity, significantly influencing cell division and differentiation in in vitro plant morphogenesis studies. These findings underline the potential of new urea derivatives in enhancing adventitious root formation, pointing towards their application in agricultural biotechnology Ricci & Bertoletti, 2009.
Synthetic Methodology
Brahmachari and Banerjee (2014) developed a highly efficient, eco-friendly synthesis method for diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an organo-catalyst. This method showcases the versatility of urea in facilitating multicomponent reactions, highlighting its utility in creating pharmaceutically relevant compounds Brahmachari & Banerjee, 2014.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O/c18-15-7-4-8-16(19)14(15)11-23-10-13(9-20-23)22-17(24)21-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMBLNXLGKHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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